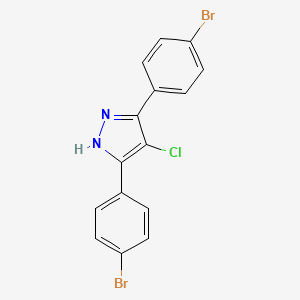

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

Description

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is a halogenated pyrazole derivative characterized by two para-bromophenyl groups at positions 3 and 5 of the pyrazole ring, a chlorine atom at position 4, and a hydrogen atom at the N1 position (Figure 1). Its molecular formula is C₁₅H₁₀Br₂ClN₂, with a molecular weight of 434.52 g/mol . The compound has been cataloged (e.g., Ref: 10-F678285) but is currently listed as discontinued by suppliers like CymitQuimica, limiting its commercial availability .

Properties

IUPAC Name |

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCORJOGONKPSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chlorobenzoyl chloride under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole exhibits notable biological activity. Preliminary studies have shown its potential as an antimicrobial agent and as a candidate for anticancer therapies. It has been observed to induce apoptosis in cancer cell lines by modulating caspase activity, which is essential for programmed cell death. The compound's ability to interact with specific enzymes and receptors enhances its therapeutic potential, making it a valuable subject for further pharmacological studies.

Mechanism of Action

The mechanism of action involves the compound's interaction with biological targets such as enzymes or receptors. The presence of halogen atoms (bromine and chlorine) improves binding affinity due to halogen bonding effects, which can significantly alter enzymatic activity and cellular signaling pathways. This characteristic underlines the importance of structural features in the design of new therapeutic agents.

Agrochemical Applications

Pesticides and Herbicides

The structural properties of this compound make it suitable for development as a pesticide or herbicide. The compound's reactivity can be tailored to interact with specific biological systems in pests or weeds, offering a targeted approach to pest management. Research into nitrogen-containing heterocycles has highlighted their potential in agrochemical applications due to their biological activities .

Materials Science

Electronic Properties

The unique electronic properties of this compound contribute to its applications in materials science. Its ability to form stable complexes with metals can be exploited in the development of new materials with enhanced conductivity or catalytic properties. The compound's structural stability under various conditions makes it an attractive candidate for use in electronic devices or sensors.

Table 1: Summary of Biological Activities

Table 2: Structural Comparisons with Related Compounds

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Halogen Effects

- 3,5-bis(3-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole (Y505-5949): This analog substitutes the para-bromophenyl groups with meta-bromophenyl moieties and introduces a 4-chlorophenyl group at N1. Its molecular weight (506.57 g/mol) is higher due to the additional chlorine substituent .

3,5-bis(4-bromophenyl)-4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazole (Y505-6368) :

The N1 position here is substituted with a 3-fluorobenzyl group, increasing steric bulk and introducing fluorine’s electronegative effects. This modification elevates the molecular weight to 520.62 g/mol and may enhance metabolic stability compared to the unsubstituted N1-H variant .

Functional Group Variations

Bis[(2-(3-(4-bromophenyl)-5-(2-chlorophenyl)-1H-pyrazol-1-yl)-3,5-dinitrophenyl)]tellurium dichloride (Compound 22) :

This tellurium-containing pyrazole derivative incorporates nitro groups and a tellurium dichloride core. The presence of tellurium introduces heavy-atom effects, which could be exploited in X-ray crystallography or as a catalyst. Its antimicrobial activity has been evaluated, though direct comparisons to the parent compound are unavailable .

Electronic and Solubility Modifications

Comparative Data Table

Biological Activity

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its significant biological activities. Its unique molecular structure, characterized by two bromine-substituted phenyl groups and a chlorine atom at the 4-position of the pyrazole ring, suggests potential therapeutic applications across various medical fields.

- Molecular Formula: C23H17Br2ClN2

- Molecular Weight: Approximately 516.7 g/mol

- Structure: The compound's structure enhances its electronic properties and reactivity, making it suitable for interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The halogen atoms and the pyrazole ring facilitate binding, potentially inhibiting enzymatic activity or altering receptor functions. This interaction is crucial for its therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Anticancer Properties

Research has indicated that compounds containing the pyrazole scaffold exhibit notable anticancer activities. This compound has been evaluated for its efficacy against various cancer cell lines. Key findings include:

- Inhibition of Proliferation: The compound demonstrated significant antiproliferative effects in vitro against multiple cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Mechanism of Action: It is believed to inhibit specific molecular targets involved in cancer pathways, which disrupts cellular proliferation and induces apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory potential. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses suggests that this compound could be a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial property could be leveraged in developing new antibiotics or treatments for infectious diseases .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.